cis,trans-Doxepin-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis,trans-Doxepin-D3: is a deuterated form of doxepin, a tricyclic antidepressant. Doxepin is commonly used for the treatment of depression, anxiety, and insomnia. The deuterated version, this compound, is used as an internal standard in various analytical methods, including gas chromatography and liquid chromatography, due to its stability and distinct mass .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-Doxepin-D3 involves the incorporation of deuterium atoms into the doxepin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: cis,trans-Doxepin-D3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

科学研究应用

cis,trans-Doxepin-D3 is widely used in scientific research due to its stability and distinct mass, which makes it an ideal internal standard for various analytical methods. Its applications include:

Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for the quantification of doxepin and its metabolites.

Biology: Employed in studies investigating the metabolism and pharmacokinetics of doxepin.

Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify doxepin in biological samples.

Industry: Applied in quality control processes to ensure the consistency and purity of pharmaceutical products containing doxepin

作用机制

The mechanism of action of cis,trans-Doxepin-D3 is similar to that of doxepin. It primarily acts as a serotonin and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing mood and emotional stability. The deuterium atoms in this compound may also contribute to its stability and prolonged action by reducing the rate of metabolic degradation .

相似化合物的比较

cis,trans-Doxepin-D3 can be compared with other deuterated tricyclic antidepressants, such as:

- Amitriptyline-D3

- Clomipramine-D3

- Dosulepin-D3

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications. This compound is unique in its specific use as an internal standard for doxepin analysis, providing enhanced stability and accuracy in analytical methods .

生物活性

cis,trans-Doxepin-D3 is a deuterated form of doxepin, a tricyclic antidepressant (TCA) primarily used for treating depression and anxiety disorders. This compound exhibits unique biological activities due to its structural isomerism, which affects its pharmacological profile. The biological activity of this compound encompasses its interactions with various receptors, transport mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C19H21NO

- Molecular Weight : 295.38 g/mol

- Isomeric Forms : The compound exists in both cis and trans configurations, which influence its pharmacodynamics and pharmacokinetics.

Doxepin, including its deuterated form this compound, acts primarily as a histamine H1 receptor antagonist , with additional effects on serotonin and norepinephrine reuptake. The binding affinity to the H1 receptor is notably high, with an IC50 ranging from 2 to 7 nM at low concentrations . This antagonistic action contributes to its sedative properties and effectiveness in treating insomnia associated with depression.

Transport Mechanisms

Recent studies have highlighted the role of organic cation transporters (OCTs) in the uptake of doxepin derivatives. Research indicates that this compound may be transported via the human brain proton-organic cation antiporter . The concentration-dependent uptake in human cerebral microvascular endothelial cells (hCMEC/D3) suggests that the compound could effectively cross the blood-brain barrier, which is crucial for its antidepressant effects.

Pharmacological Studies

Pharmacological studies have demonstrated that doxepin exhibits varying effects based on its isomeric form. For instance:

- Trans Doxepin : Shows higher agonistic activity at certain receptors compared to its cis counterpart .

- Cis Doxepin : May have distinct side effects or therapeutic potentials due to its different receptor interactions.

Toxicological Profile

The genotoxic potential of doxepin has been assessed through standard genetic toxicology studies. While initial findings indicated no significant carcinogenic risk in animal models, further investigation into potential QT prolongation effects has been warranted due to reported cases in clinical settings .

Case Studies and Clinical Applications

Case studies involving doxepin highlight its utility in treating various conditions beyond depression, including:

- Chronic Pain Management : Doxepin's analgesic properties have been noted in patients with chronic pain syndromes.

- Insomnia Treatment : Its sedative effects make it a viable option for managing sleep disorders.

Comparative Biological Activity Table

| Activity Type | cis-Doxepin-D3 | trans-Doxepin-D3 | Notes |

|---|---|---|---|

| H1 Receptor Binding | High Affinity | Higher Affinity | IC50: 2-7 nM for both forms |

| Organic Cation Transport | Yes | Yes | Transport via proton-organic cation antiporter |

| Sedative Effects | Moderate | High | Trans form more sedative |

| Genotoxicity | Low | Low | No significant carcinogenic risk observed |

Research Findings

Research has shown that the biological activity of this compound can be influenced by various factors including:

- Dosage and Administration Route : Higher doses may lead to increased sedation and potential side effects.

- Patient Variability : Genetic differences among patients can affect drug metabolism and efficacy.

属性

IUPAC Name |

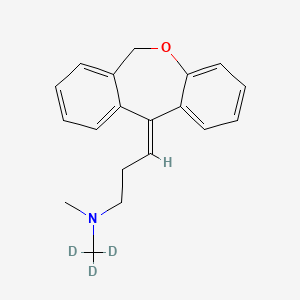

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWQRRAPPTVAG-QDBJSMJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。